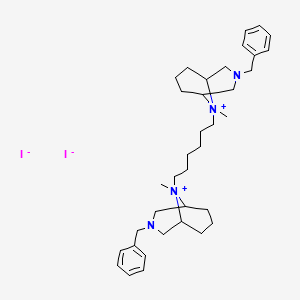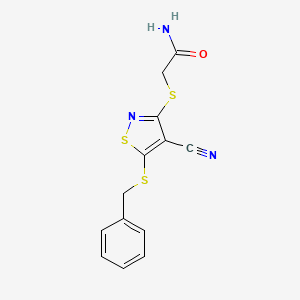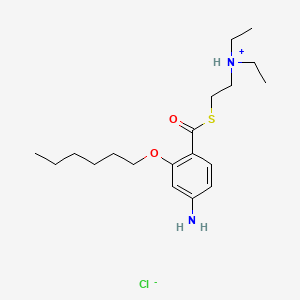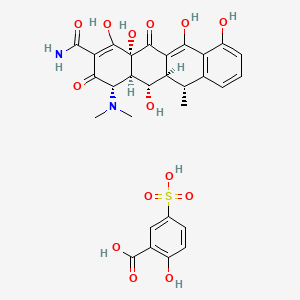
Doxycycline 5-sulfosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. This compound is formed by the combination of doxycycline and 5-sulfosalicylic acid. This compound retains the broad-spectrum antibacterial properties of doxycycline, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of doxycycline 5-sulfosalicylate involves the hydrogenation of 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline in the presence of a palladium/carbon (Pd/C) catalyst. This reaction is carried out under pressurized hydrogen conditions. The resulting product is then reacted with 5-sulfosalicylic acid to obtain this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to improve productivity and stereoselectivity. The process involves the basification of alpha-6-doxycycline base followed by salt transformation to generate doxycycline hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions: Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium/carbon (Pd/C) catalyst is used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Applications De Recherche Scientifique
Doxycycline 5-sulfosalicylate has a wide range of applications in scientific research:
Mécanisme D'action
Doxycycline 5-sulfosalicylate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of charged aminoacyl-tRNA with the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating conditions like acne and rosacea .
Comparaison Avec Des Composés Similaires
Doxycycline: The parent compound, widely used for its broad-spectrum antibacterial activity.
Meclocycline: Another tetracycline antibiotic, used primarily for skin infections.
Oxytetracycline: A tetracycline antibiotic used in veterinary medicine and for treating acne.
Uniqueness: Doxycycline 5-sulfosalicylate is unique due to its combination with 5-sulfosalicylic acid, which enhances its solubility and stability. This makes it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
60683-15-0 |
|---|---|
Formule moléculaire |
C29H30N2O14S |
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
Clé InChI |
IHGRARUXKULRDG-CVHRZJFOSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
SMILES canonique |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


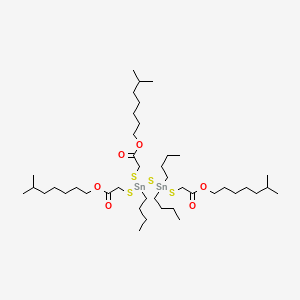
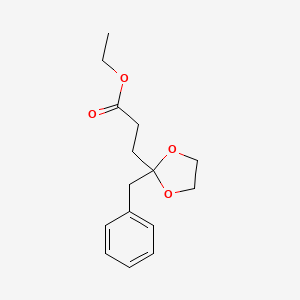




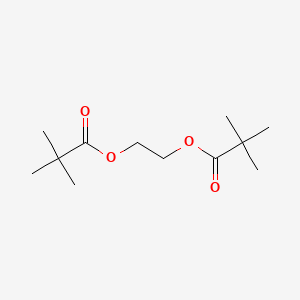
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
